Ethyl 4-(3-bromopropyl)benzoate

Renal Pharmacology Prostaglandin Analogs Structure-Activity Relationship

Ethyl 4-(3-bromopropyl)benzoate (CAS 56703-31-2) is a para-substituted benzoate ester bearing a terminal primary alkyl bromide on a saturated three-carbon spacer. Its bifunctional architecture—an electrophilic bromopropyl chain coupled with a protected ethyl ester—positions it as a versatile alkylating building block in medicinal chemistry.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 56703-31-2
Cat. No. B8791021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-bromopropyl)benzoate
CAS56703-31-2
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CCCBr
InChIInChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3
InChIKeyHJOKHYAUMWNBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-bromopropyl)benzoate (CAS 56703-31-2): A Para-Substituted Bifunctional Benzoate Ester for Pharmaceutical Intermediate Synthesis


Ethyl 4-(3-bromopropyl)benzoate (CAS 56703-31-2) is a para-substituted benzoate ester bearing a terminal primary alkyl bromide on a saturated three-carbon spacer. Its bifunctional architecture—an electrophilic bromopropyl chain coupled with a protected ethyl ester—positions it as a versatile alkylating building block in medicinal chemistry [1]. The compound was validated as a key intermediate in the multi-step synthesis of interphenylene 11,12-secoprostaglandin analogs, a class of renal vasodilators developed at Merck Sharp & Dohme [1]. Commercially available at ≥95% purity , it is supplied as a colorless to pale yellow oil with a reported boiling point of 136–139 °C at 0.05 mmHg [2] and is handled as a non-hazardous research chemical under standard laboratory conditions .

Why Ethyl 4-(3-bromopropyl)benzoate Cannot Be Replaced by Generic In-Class Analogs: Three Quantitative Differentiation Points


In-class analogs—including ethyl 4-(2-bromoethyl)benzoate (shorter two-carbon spacer), methyl 4-(3-bromopropyl)benzoate (methyl ester), ethyl 4-(3-chloropropyl)benzoate (chloro leaving group), and 4-(3-bromopropyl)benzoic acid (free acid)—each alter a structurally critical feature of the target compound. Literature evidence demonstrates that these modifications produce quantitatively measurable divergences in downstream biological activity, physicochemical purification behavior, nucleophilic substitution kinetics, and chemoselectivity during multi-step synthesis [1][2]. Substitution without considering these differential data risks synthetic failure, inactive final products, or purification challenges that are avoidable by informed procurement of the exact compound.

Ethyl 4-(3-bromopropyl)benzoate (CAS 56703-31-2): Quantitative Comparator Evidence Guide for Procurement Decisions


Three-Carbon Spacer Is Structurally Mandatory: Renal Vasodilator Activity Requires (CH₂)₃, Not (CH₂)₂

In a comparative evaluation of interphenylene 11,12-secoprostaglandin analogs [1], the final compound derived from ethyl 4-(3-bromopropyl)benzoate (compound 5, para-(CH₂)₃ spacer) produced a −47% change in calculated renal resistance (RR) in anesthetized dogs upon IV bolus administration—indicating significant renal vasodilation. In direct contrast, the analog derived from ethyl 4-(2-bromoethyl)benzoate (compound 8, para-(CH₂)₂ spacer) produced a +18% change in RR, indicating vasoconstriction rather than the desired dilation. The meta- and ortho-(CH₂)₃ analogs (compounds 6 and 7) showed −20% and +19% changes, respectively, confirming that both spacer length and regiochemistry are critical [1].

Renal Pharmacology Prostaglandin Analogs Structure-Activity Relationship Chain-Length Dependence

Leaving Group Reactivity: Bromide Outperforms Chloride by ~50-Fold in SN2 Alkylation Kinetics

The terminal bromine atom in ethyl 4-(3-bromopropyl)benzoate serves as the leaving group in the critical alkylation step with acetoacetic ester enolates to construct the secoprostaglandin carbon skeleton [1][2]. Standard organic chemistry textbooks [3] establish the relative SN2 leaving group reactivity order as I⁻ > Br⁻ > Cl⁻, with approximate relative rate constants of 30,000 (I⁻), 10,000 (Br⁻), and 200 (Cl⁻) under standardized conditions. This translates to a ~50:1 reactivity ratio of bromide over chloride. The chloro analog, ethyl 4-(3-chloropropyl)benzoate (CAS 86911-10-6), is commercially available but would require substantially longer reaction times, higher temperatures, or stronger nucleophiles to achieve comparable conversion in the same alkylation step, potentially introducing side reactions.

Nucleophilic Substitution Alkylation Kinetics Leaving Group Ability SN2 Mechanism

Ethyl Ester Enables Vacuum Distillation Purification: Boiling Point Advantage Over the Methyl Ester Analog

The ethyl ester of 4-(3-bromopropyl)benzoate exhibits a boiling point of 136–139 °C at 0.05 mmHg [1], as confirmed by the patented synthesis procedure using vacuum distillation with a Vigreux column to isolate the compound in 89% yield as a colorless oil. In contrast, the methyl ester analog, methyl 4-(3-bromopropyl)benzoate (CAS 113100-86-0), has a predicted boiling point of 310.2 °C at 760 mmHg , which corresponds to an estimated boiling point well above 150 °C even under high vacuum. This substantial difference reflects the incremental contribution of the ester alkyl chain to molecular weight and intermolecular forces. The lower boiling point of the ethyl ester facilitates purification by fractional vacuum distillation on multi-gram to hundred-gram scales, as demonstrated in the patent procedure where 99.0 g of distilled product was obtained [1].

Purification Distillation Physicochemical Properties Ester Comparison

Patent-Validated Synthetic Route: Named Reagent in a Therapeutic Program Targeting Renal Disease

Ethyl 4-(3-bromopropyl)benzoate is explicitly named and employed as the alkylating agent 'Reagent IV (XIII)' in U.S. Patent 4,140,861 (Merck & Co., Inc.) for the synthesis of interphenylene 11,12-secoprostaglandins [1]. In the patented procedure, the anion of tert-butyl acetoacetate is treated with ethyl p-(3-bromopropyl)benzoate (27.1 g, 0.1 mol) at 100 °C for 5 hours to produce ethyl 4-(4-tert-butoxycarbonyl-5-oxo-hexyl)benzoate, a key intermediate en route to 4-(4-acetyl-8-hydroxytridecyl)benzoic acid—the lead compound that demonstrated significant oral renal blood flow increase at 5 mg/kg in conscious dogs and was developed for renal failure and transplant rejection indications [1][2]. This patent-validated use distinguishes the compound from ethyl 4-(2-bromoethyl)benzoate and ethyl 4-(bromomethyl)benzoate, which do not appear in this therapeutic synthetic pathway.

Pharmaceutical Intermediate Patent Synthesis Renal Vasodilator Process Chemistry

Ester Protection Strategy: Ethyl Ester Prevents Carboxylate Interference During Alkylation, Unlike the Free Acid

The patented synthetic route [1] employs ethyl 4-(3-bromopropyl)benzoate, not 4-(3-bromopropyl)benzoic acid, because the ester protects the benzoate carboxyl group during the enolate alkylation step. If the free acid (CAS 40796-09-2) were used instead, the acidic proton would quench the acetoacetate enolate nucleophile, preventing the desired C–C bond formation. This is a fundamental chemoselectivity consideration: the ethyl ester serves as a latent carboxylic acid that can be hydrolyzed in a subsequent step after the alkylation is complete [2]. While no direct kinetic comparison between the ester and free acid in this specific reaction has been published, the mechanistic necessity is unequivocal—a carboxylate anion or protonated carboxylic acid cannot coexist with a strongly basic enolate without proton transfer [3].

Chemoselectivity Protecting Group Strategy Synthetic Methodology Ester vs. Acid

Ethyl 4-(3-bromopropyl)benzoate (CAS 56703-31-2): Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Interphenylene 11,12-Secoprostaglandin Analogs for Renal Vasodilator Drug Discovery

Investigators developing renal vasodilator compounds based on the Merck secoprostaglandin scaffold should procure ethyl 4-(3-bromopropyl)benzoate specifically, as the three-carbon para-substituted spacer is the only configuration that delivers renal vasodilation (−47% ΔRR) in vivo [1]. The two-carbon spacer analog (derived from ethyl 4-(2-bromoethyl)benzoate) produces vasoconstriction (+18% ΔRR), while meta- and ortho-substituted isomers also fail to achieve comparable vasodilation [1]. The patented procedure [2] provides a validated synthetic protocol using this exact reagent at 0.1 mol scale for the critical enolate alkylation step.

Multi-Step Enolate Alkylation Requiring Chemoselective Bromopropyl Electrophile Introduction

In synthetic routes that require selective C–C bond formation at a primary alkyl bromide terminus in the presence of a benzoate ester, ethyl 4-(3-bromopropyl)benzoate offers the correct balance of reactivity and protection [1][2]. The bromine leaving group provides approximately 50-fold higher SN2 reactivity compared to the corresponding chloride analog , enabling milder reaction conditions (100 °C, 5 h at 0.1 mol scale) [2]. The ethyl ester remains intact during the alkylation and can be hydrolyzed in a subsequent step, whereas the free acid form would quench the nucleophilic enolate [2].

Scale-Up and Process Development Requiring Distillation-Based Purification

For process chemists scaling up syntheses that use this building block, the ethyl ester's experimentally confirmed boiling point of 136–139 °C at 0.05 mmHg [1] makes fractional vacuum distillation a viable purification method, as evidenced by the patent procedure yielding 99.0 g of distilled product (89% yield) [1]. The methyl ester analog (predicted b.p. 310 °C at 760 mmHg) [2] would require significantly higher distillation temperatures, potentially leading to thermal decomposition of the primary alkyl bromide, and may necessitate alternative purification strategies such as column chromatography that are less amenable to large-scale operations.

Reproduction of Patent-Validated Synthetic Intermediates in Regulated Pharmaceutical R&D

For pharmaceutical R&D teams working under quality-by-design (QbD) or regulatory frameworks that require process traceability to patent literature, ethyl 4-(3-bromopropyl)benzoate is the documented reagent in US 4,140,861 [1] and the associated J. Med. Chem. publication [2]. Procuring the exact CAS 56703-31-2 compound ensures alignment with the published synthetic route and avoids the need for re-validation of alternative reagents. The compound is commercially available at ≥95% purity with full quality assurance documentation, supporting regulatory filing requirements for impurity profiling and batch-to-batch consistency.

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